molecular formula C22H26FN3O5S B14811308 N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B14811308
M. Wt: 463.5 g/mol
InChI Key: SOEGVMSNJOCVHT-CZDHMLMNSA-N
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Description

N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a fluorophenyl group, a hydroxy-oxooxan group, and a methanesulfonamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide involves multiple steps, including the formation of the pyrimidine core, the introduction of the fluorophenyl group, and the attachment of the hydroxy-oxooxan and methanesulfonamide groups. The synthetic route typically involves:

    Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Hydroxy-Oxooxan Group: This step may involve a series of reactions, including oxidation and reduction, to introduce the hydroxy and oxo groups.

    Attachment of the Methanesulfonamide Group: This step typically involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions.

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)benzamide: This compound features a simpler structure with a benzamide core and a fluorophenyl group.

    (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide: This compound features a benzimidamide core with fluorophenyl groups.

    N-fluorobenzenesulfonimide: This compound features a benzenesulfonimide core with a fluorine atom.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a pyrimidine core, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(Z)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9-/t16-,17-/m1/s1

InChI Key

SOEGVMSNJOCVHT-CZDHMLMNSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C\[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C

Origin of Product

United States

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